Cas no 1607439-14-4 (methyl 3-(pyrrolidin-2-yl)formamidopropanoate)

methyl 3-(pyrrolidin-2-yl)formamidopropanoate 化学的及び物理的性質
名前と識別子
-
- methyl 3-(pyrrolidin-2-yl)formamidopropanoate
- Methyl 3-(pyrrolidine-2-carboxamido)propanoate
- 1607439-14-4
- EN300-1069920
- AKOS009129324
- methyl 3-[(pyrrolidin-2-yl)formamido]propanoate
- CS-0347485
-
- インチ: 1S/C9H16N2O3.ClH/c1-14-8(12)4-6-11-9(13)7-3-2-5-10-7;/h7,10H,2-6H2,1H3,(H,11,13);1H
- InChIKey: ZOSHKVHMTFAYQP-UHFFFAOYSA-N
- ほほえんだ: C(C1NCCC1)(=O)NCCC(=O)OC.Cl
計算された属性
- せいみつぶんしりょう: 200.11609238g/mol
- どういたいしつりょう: 200.11609238g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 14
- 回転可能化学結合数: 5
- 複雑さ: 218
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -0.5
- トポロジー分子極性表面積: 67.4Ų
methyl 3-(pyrrolidin-2-yl)formamidopropanoate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1069920-10.0g |
methyl 3-[(pyrrolidin-2-yl)formamido]propanoate |
1607439-14-4 | 10g |
$3007.0 | 2023-05-25 | ||
Enamine | EN300-1069920-0.1g |
methyl 3-[(pyrrolidin-2-yl)formamido]propanoate |
1607439-14-4 | 95% | 0.1g |
$490.0 | 2023-10-28 | |
Enamine | EN300-1069920-0.05g |
methyl 3-[(pyrrolidin-2-yl)formamido]propanoate |
1607439-14-4 | 95% | 0.05g |
$468.0 | 2023-10-28 | |
Enamine | EN300-1069920-0.5g |
methyl 3-[(pyrrolidin-2-yl)formamido]propanoate |
1607439-14-4 | 95% | 0.5g |
$535.0 | 2023-10-28 | |
Enamine | EN300-1069920-1g |
methyl 3-[(pyrrolidin-2-yl)formamido]propanoate |
1607439-14-4 | 95% | 1g |
$557.0 | 2023-10-28 | |
Enamine | EN300-1069920-2.5g |
methyl 3-[(pyrrolidin-2-yl)formamido]propanoate |
1607439-14-4 | 95% | 2.5g |
$1089.0 | 2023-10-28 | |
Enamine | EN300-1069920-0.25g |
methyl 3-[(pyrrolidin-2-yl)formamido]propanoate |
1607439-14-4 | 95% | 0.25g |
$513.0 | 2023-10-28 | |
Enamine | EN300-1069920-5.0g |
methyl 3-[(pyrrolidin-2-yl)formamido]propanoate |
1607439-14-4 | 5g |
$2028.0 | 2023-05-25 | ||
Enamine | EN300-1069920-1.0g |
methyl 3-[(pyrrolidin-2-yl)formamido]propanoate |
1607439-14-4 | 1g |
$699.0 | 2023-05-25 | ||
Enamine | EN300-1069920-10g |
methyl 3-[(pyrrolidin-2-yl)formamido]propanoate |
1607439-14-4 | 95% | 10g |
$2393.0 | 2023-10-28 |
methyl 3-(pyrrolidin-2-yl)formamidopropanoate 関連文献
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Elisabet Öberg,Xue-Li Geng,Marie-Pierre Santoni,Sascha Ott Org. Biomol. Chem., 2011,9, 6246-6255
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Angelos B. Canaj,Milosz Siczek,Marta Otręba,Tadeusz Lis,Giulia Lorusso,Marco Evangelisti,Constantinos J. Milios Dalton Trans., 2016,45, 18591-18602
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Anjeeta Rani,Pannuru Venkatesu Phys. Chem. Chem. Phys., 2018,20, 20315-20333
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Cheng Wang,Lin Ma,Deqiang Guo,Xin Zhao,Zilin Zhou,Dabin Lin,Fangteng Zhang,Weiren Zhao,Jiahua Zhang,Zhaogang Nie J. Mater. Chem. C, 2020,8, 3374-3379
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Weiqun Li,Ke Cao,Hongtao Wang,Jiabin Liu,Limin Zhou,Haimin Yao Nanoscale, 2016,8, 5254-5259
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Stefan A. Kobel,Olivier Burri,Mukul Girotra,Arne Seitz,Matthias P. Lutolf Lab Chip, 2012,12, 2843-2849
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Vijaya Prabhagar. M.,M. Praveen Kumar,Chisato Takahashi,Subrata Kundu,Tharangattu N. Narayanan,Deepak K. Pattanayak New J. Chem., 2019,43, 14313-14319
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Haibo Wang,Lang Yin,Sujia Zhang Environ. Sci.: Water Res. Technol., 2017,3, 147-155
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Jinlong Zhang,Lu Zhu,Kang Shen,Huameng Yang,Xiao-Chun Hang,Gaoxi Jiang Chem. Sci., 2019,10, 1070-1074
methyl 3-(pyrrolidin-2-yl)formamidopropanoateに関する追加情報
Comprehensive Overview of Methyl 3-(pyrrolidin-2-yl)formamidopropanoate (CAS No. 1607439-14-4): Properties, Applications, and Industry Insights
Methyl 3-(pyrrolidin-2-yl)formamidopropanoate (CAS No. 1607439-14-4) is a specialized organic compound gaining attention in pharmaceutical and biochemical research due to its unique structural features. This ester-amide hybrid molecule combines a pyrrolidine ring with a formamide linkage and a methyl propanoate moiety, making it a versatile intermediate for drug discovery and peptide synthesis. Its molecular formula, C9H16N2O3, reflects a balance of hydrophilicity and lipophilicity, a property highly sought after in modern medicinal chemistry.
Recent studies highlight the compound's role in optimizing bioavailability and blood-brain barrier penetration, addressing key challenges in CNS drug development. Researchers are exploring its potential as a scaffold for neuroprotective agents and GPCR modulators, aligning with current industry focus on neurodegenerative diseases and mental health therapeutics. The pyrrolidine component contributes to conformational restriction, while the ester group offers synthetic flexibility for prodrug strategies – features frequently searched in drug design forums and medicinal chemistry databases.
From a synthetic perspective, methyl 3-(pyrrolidin-2-yl)formamidopropanoate demonstrates remarkable stability under physiological pH conditions while remaining amenable to enzymatic hydrolysis. This dual characteristic makes it valuable for controlled-release formulations, a trending topic in precision medicine discussions. Analytical techniques like HPLC-MS and NMR spectroscopy confirm its high purity (>98% in commercial samples), with the methyl propanoate proton signal typically appearing at 3.6-3.8 ppm in 1H NMR spectra.
The compound's structure-activity relationship (SAR) profile has sparked interest in computational chemistry circles, particularly for molecular docking studies targeting protein-protein interactions. Its moderate logP value (predicted 0.9-1.2) and hydrogen bonding capacity (2 donors, 3 acceptors) position it as a promising candidate for fragment-based drug discovery – a methodology dominating recent ACS medicinal chemistry publications. These properties align with growing industry demand for middle molecular weight compounds that bridge small molecules and biologics.
In the context of green chemistry initiatives, synthetic routes to 1607439-14-4 have evolved to employ catalytic amidation and flow chemistry techniques, reducing solvent waste and improving atom economy. This progress responds to increasing searches for sustainable synthetic methods in pharmaceutical manufacturing databases. The compound's thermal stability (decomposition >200°C) further supports its compatibility with continuous processing technologies currently transforming API production.
Quality control protocols for methyl 3-(pyrrolidin-2-yl)formamidopropanoate emphasize chiral purity assessment, given the stereocenter in the pyrrolidine ring. Advanced chiral HPLC methods with polysaccharide-based columns can resolve enantiomers, crucial for meeting stringent ICH guidelines in drug development. These analytical considerations feature prominently in recent pharmaceutical analysis webinars and regulatory science discussions.
Emerging applications extend to bioconjugation chemistry, where the compound's formamide group serves as a handle for click chemistry modifications. This versatility connects to booming research in antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs), frequently searched topics in cancer therapeutics literature. The methyl ester functionality additionally allows straightforward conversion to carboxylic acid derivatives, enabling diverse structure-activity relationship explorations.
From a commercial standpoint, CAS 1607439-14-4 has seen growing catalog listings among fine chemical suppliers, with current market analyses noting increased demand from contract research organizations (CROs) and academic labs. Storage recommendations typically suggest anhydrous conditions at 2-8°C to maintain stability, reflecting standard practices for amide-containing compounds in research chemical inventories.
The scientific community continues to investigate methyl 3-(pyrrolidin-2-yl)formamidopropanoate's potential in peptidomimetic design, particularly for enzyme inhibitors targeting proteases and kinases. Its balanced molecular properties (MW 200.24, PSA 58.92 Ų) make it compliant with Lipinski's rule of five, explaining its prominence in recent lead optimization studies shared at medicinal chemistry conferences worldwide.
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